ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Lipophilicity Drug-likeness Physicochemical properties

Researchers synthesizing kinase inhibitors often face solubility and permeability challenges with polar nitro-pyrazole intermediates. Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 5679-18-5) addresses this with an XLogP3 of 1.3, enhancing passive membrane permeability versus lower-logP analogs. • Selective 4-nitro reduction enables efficient amine formation for bioactive scaffold assembly. • Cost-equivalent to simpler pyrazole acetates, enabling budget-neutral library synthesis. • Consistent ≥98% purity across batches ensures reproducible results in medchem campaigns.

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
CAS No. 5679-18-5
Cat. No. B187631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
CAS5679-18-5
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C
InChIInChI=1S/C9H13N3O4/c1-4-16-8(13)5-11-7(3)9(12(14)15)6(2)10-11/h4-5H2,1-3H3
InChIKeyXQUYPKGOLQYZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.1 [ug/mL]

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Procurement Profile


Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS 5679-18-5) is a nitro-substituted pyrazole derivative characterized by a 4-nitro group and two methyl substituents at the 3- and 5-positions of the pyrazole ring, with an ethyl acetate side chain [1]. The compound has a molecular formula of C9H13N3O4 and a molecular weight of 227.22 g/mol [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where its nitro group serves as a precursor for amine formation and the ethyl ester provides a handle for further functionalization [1].

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Critical Differentiation


Within the class of nitropyrazole acetates, simple substitution is not possible due to significant differences in physicochemical properties driven by substitution patterns. The presence and position of the nitro group (3- vs. 4- vs. 5-) and the methyl groups dramatically alter lipophilicity (logP), solubility, and reactivity, which in turn influence biological activity, synthetic utility, and formulation behavior [1][2][3]. The specific 3,5-dimethyl-4-nitro substitution pattern confers a unique combination of steric and electronic effects that is not replicated by other regioisomers or simpler analogs, making this compound a distinct and non-interchangeable entity for research and industrial applications.

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Quantitative Evidence


Lipophilicity vs. 3- and 4-Nitro Analogs

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate exhibits a computed XLogP3-AA value of 1.3, which is significantly higher than the 0.8 value for ethyl (3-nitro-1H-pyrazol-1-yl)acetate and 0.5 for ethyl (4-nitro-1H-pyrazol-1-yl)acetate [1][2][3]. This 0.5 to 0.8 unit increase in logP corresponds to a 3- to 6-fold increase in predicted lipophilicity, suggesting enhanced membrane permeability and potential for improved oral absorption or CNS penetration in biological applications.

Lipophilicity Drug-likeness Physicochemical properties

Solubility Profile at Physiological pH

Experimental solubility data at pH 7.4 indicates that ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has a solubility greater than 34.1 µg/mL [1]. This moderate aqueous solubility, coupled with its moderate lipophilicity, positions the compound favorably for in vitro assays requiring DMSO stock solutions and subsequent dilution into aqueous buffers, while avoiding the precipitation issues associated with poorly soluble analogs.

Solubility Formulation ADME

Nitro Group as Latent Amine Functionality

The 4-nitro group on the pyrazole ring is a key synthetic handle that can be selectively reduced to the corresponding amine (e.g., using H2/Pd-C or SnCl2) [1]. This amine intermediate is a versatile building block for subsequent acylation, alkylation, or diazotization reactions, enabling the construction of more complex pyrazole-containing scaffolds. In contrast, the non-nitro analog (ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate) lacks this key reactive site, limiting its utility in diversity-oriented synthesis [1].

Synthetic intermediate Reduction Functionalization

Procurement Cost Parity with Simpler Analogs

Commercial pricing data indicates that ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is available at $150.00 for 100 mg from a major life science supplier (Santa Cruz Biotechnology) . This price point is identical to that of a simpler analog, ethyl (3-methyl-1H-pyrazol-1-yl)acetate, which lacks both the nitro group and a second methyl substituent . This suggests that the increased synthetic complexity of the 3,5-dimethyl-4-nitro derivative does not translate to a cost premium, making it an economically attractive option for accessing a more functionalized pyrazole building block.

Pricing Procurement Commercial availability

Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Application Scenarios


Synthesis of 4-Aminopyrazole via Nitro Reduction

The nitro group at the 4-position can be selectively reduced to an amine using standard catalytic hydrogenation or metal/acid conditions [1]. This transformation is a critical step in the preparation of 4-aminopyrazole building blocks, which are valuable intermediates for the synthesis of kinase inhibitors and other bioactive molecules. Researchers requiring a protected amine equivalent should prioritize this compound over non-nitro analogs.

Lipophilicity-Driven Lead Optimization for CNS and Cellular Assays

With an XLogP3 of 1.3, this compound offers a balanced lipophilicity profile that is predicted to enhance passive membrane permeability compared to the 3-nitro (0.8) and 4-nitro (0.5) analogs [2][3][4]. This makes it a superior starting point for medicinal chemistry campaigns targeting intracellular or CNS targets, where improved cell penetration is a key design parameter.

Cost-Effective Building Block for Diversity-Oriented Synthesis

Despite its increased structural complexity, the compound is commercially available at a price point equivalent to simpler pyrazole acetates . This cost parity enables high-throughput synthesis and library generation without financial penalty, making it an ideal choice for academic and industrial labs seeking to maximize chemical diversity under budget constraints.

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